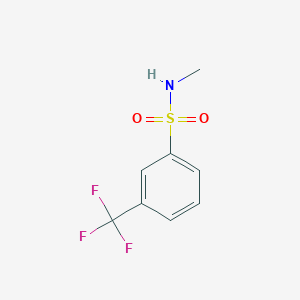

N-methyl-3-(trifluoromethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

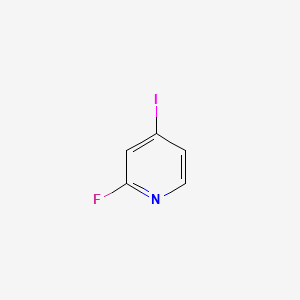

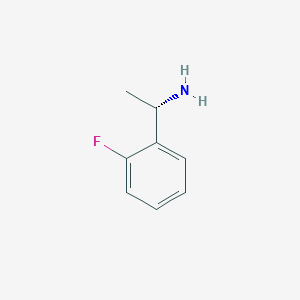

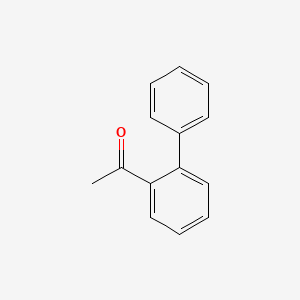

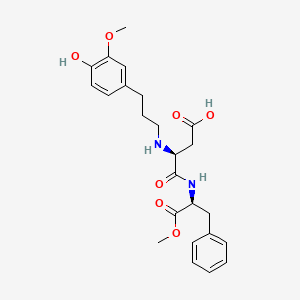

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a chemical compound with the molecular formula C8H8F3NO2S . It has a molecular weight of 239.22 .

Molecular Structure Analysis

The molecular structure of “N-methyl-3-(trifluoromethyl)benzenesulfonamide” is represented by the formula C8H8F3NO2S . The compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 239.21 .Applications De Recherche Scientifique

Anticancer and Antimicrobial Agents

Specific Scientific Field

Pharmaceutical Organic Chemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is used in the synthesis of new aryl thiazolone–benzenesulfonamides, which have shown potential as anticancer and antimicrobial agents .

Methods of Application or Experimental Procedures

The study involved the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect . The designed derivatives were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) in addition to normal breast cell line MCF-10A .

Results or Outcomes

Compounds showed significant inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranges from 5.5 to 17.5 times . Moreover, three sulfonamides derivatives showed excellent enzyme inhibition against CA IX with IC 50 10.93–25.06 nM and against CA II with IC 50 1.55–3.92 μM .

Antimalarial Prototypes

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is used in the design and synthesis of new N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides as possible antimalarial prototypes .

Methods of Application or Experimental Procedures

A rational approach was used to synthesize a new set of 15 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives with the aim of developing new antimalarial lead compounds .

Results or Outcomes

The results suggest that N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides are potential lead compounds for the development of new antimalarial drugs .

Amine Protecting Group

Specific Scientific Field

Organic Chemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide”, also known as Nms-amides, is used as an amine protecting group with unique stability and selectivity .

Methods of Application or Experimental Procedures

The study involved the development of a new sulfonamide protecting group, termed Nms . The incorporation, robustness, and cleavability of this group were investigated .

Results or Outcomes

Nms-amides were found to be superior to traditional sulfonamide protecting groups in a broad range of case studies .

Proteomics Research

Specific Scientific Field

Biochemistry

Summary of the Application

“N-methyl-3-(trifluoromethyl)benzenesulfonamide” is used in proteomics research .

Methods of Application or Experimental Procedures

This compound is used as a biochemical in proteomics research .

Results or Outcomes

The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromo-N-methyl-3-(trifluoromethyl)-benzenesulfonamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Propriétés

IUPAC Name |

N-methyl-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-3-6(5-7)8(9,10)11/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWSVFJWWNNYKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429164 |

Source

|

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

CAS RN |

882423-09-8 |

Source

|

| Record name | N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-endo-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1312442.png)

![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium](/img/structure/B1312454.png)

![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1312464.png)